1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

Descripción

Nomenclature and Structural Classification

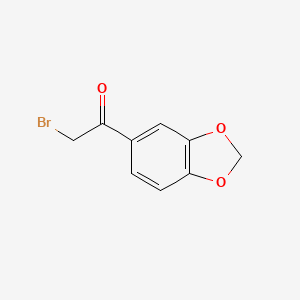

1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one exhibits multiple systematic and common nomenclature designations that reflect its structural complexity and functional group arrangements. The International Union of Pure and Applied Chemistry name precisely describes the compound as 1-(1,3-benzodioxol-5-yl)-2-bromoethanone, while alternative systematic designations include 1-(benzo[d]dioxol-5-yl)-2-bromoethanone and 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone. Common names frequently encountered in chemical literature include 3,4-methylenedioxyphenacyl bromide and 5-(bromoacetyl)-1,3-benzodioxolane, which emphasize different structural aspects of the molecule. The compound's classification falls within multiple chemical categories, primarily as an α-bromoketone due to the bromine substitution at the carbon adjacent to the carbonyl group, and as a benzodioxole derivative owing to the presence of the characteristic methylenedioxy bridge fused to the benzene ring.

The molecular structure can be represented by the simplified molecular-input line-entry system notation C1OC2=C(O1)C=C(C=C2)C(=O)CBr, which clearly delineates the connectivity pattern between the benzodioxole ring system and the brominated acetyl side chain. The International Chemical Identifier key QBXCVQVFPVXAGS-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications. Structurally, the compound belongs to the broader family of phenacyl halides, specifically representing a methylenedioxy-substituted variant that combines the electron-donating effects of the benzodioxole system with the electron-withdrawing characteristics of the α-bromoketone functionality.

Historical Context in Organic Chemistry

The historical development of α-bromoketone chemistry, particularly compounds related to this compound, traces back to fundamental discoveries in carbonyl bromination reactions during the late nineteenth and early twentieth centuries. Phenacyl bromide, the parent compound in this chemical family, was first reported in 1871 through the bromination of acetophenone using molecular bromine, establishing the foundational synthetic approach for α-bromoketone preparation. This pioneering work demonstrated that carbonyl compounds could undergo selective α-bromination under appropriate conditions, leading to the development of numerous synthetic methodologies for accessing these important intermediates.

The evolution of bromination techniques has progressed significantly from the early use of molecular bromine, which posed safety and selectivity challenges, to more sophisticated reagent systems designed for improved control and environmental compatibility. Modern approaches have incorporated pyridine hydrobromide perbromide as a safer and more effective brominating agent, demonstrating excellent yields across various acetophenone derivatives while maintaining operational simplicity. These methodological advances have proven particularly valuable for undergraduate chemistry education, where traditional bromination reagents presented significant safety concerns that limited their practical application in teaching laboratories.

Research into methylenedioxy-containing compounds gained substantial momentum with the recognition of their prevalence in natural products and their utility as synthetic intermediates. The benzodioxole structural motif appears frequently in biologically active compounds, leading to increased interest in developing efficient synthetic routes to access these systems. The specific combination of the benzodioxole ring with α-bromoketone functionality represents a convergence of these two important areas of organic chemistry, creating molecules with enhanced synthetic versatility for accessing complex molecular architectures.

Relationship to 1,3-Benzodioxole Family of Compounds

This compound occupies a unique position within the extensive family of 1,3-benzodioxole derivatives, sharing the characteristic methylenedioxy bridge that defines this class of heterocyclic compounds. The parent 1,3-benzodioxole structure, with molecular formula C7H6O2, serves as the foundation for numerous biologically active molecules and synthetic intermediates. This compound represents a functionalized derivative where the benzodioxole core has been extended with an α-bromoketone substituent, creating opportunities for further chemical transformations while retaining the distinctive electronic properties of the methylenedioxy system.

The relationship between this compound and other benzodioxole derivatives can be understood through structural and electronic considerations. The methylenedioxy bridge in position 3,4 of the benzene ring creates a five-membered dioxole ring that significantly influences the electron density distribution across the aromatic system. This structural feature enhances the electron-donating character of the aromatic ring, which in turn affects the reactivity of substituents attached to the benzene portion of the molecule. Related compounds in this family include simple benzodioxole derivatives used as synthetic building blocks, as well as more complex molecules incorporating additional functional groups that leverage the unique properties of the methylenedioxy system.

Comparative analysis with other benzodioxole derivatives reveals important structure-activity relationships that govern chemical reactivity and synthetic utility. For instance, 3,4-methylenedioxypropiophenone, also known as 3,4-(methylenedioxy)phenyl-1-propanone, represents a closely related ketone lacking the α-bromination but sharing the benzodioxole core structure. This compound demonstrates the natural occurrence of benzodioxole systems in plant species, particularly within the genus Piper, where it can comprise significant portions of essential oil compositions. The presence of such compounds in natural sources underscores the biological relevance of the benzodioxole structural motif and provides insights into the evolutionary selection pressures that have favored these molecular architectures.

Significance as an α-Bromoketone Intermediate

The significance of this compound as an α-bromoketone intermediate stems from its exceptional versatility in synthetic organic chemistry, where it serves as a key building block for accessing diverse molecular architectures through nucleophilic substitution and related transformations. α-Bromoketones represent a fundamental class of synthetic intermediates that have found extensive application in pharmaceutical synthesis, natural product chemistry, and materials science due to their ability to undergo facile substitution reactions with a wide range of nucleophiles. The brominated products derived from acetophenone derivatives serve as significant intermediates in organic synthesis, with applications spanning the production of pharmaceuticals, pesticides, and other specialty chemicals.

The synthetic utility of α-bromoketones extends to their role as precursors for non-steroidal anti-inflammatory drug aryl propionates, demonstrating the direct pharmaceutical relevance of these compounds. For example, α-bromoacetophenone serves as a crucial intermediate in the synthesis of various therapeutic agents, while para-methoxy-α-bromoacetophenone functions as a primary intermediate in the production of the estrogenic drug raloxifene. The specific case of this compound adds the additional dimension of the methylenedioxy functionality, which can impart unique biological properties and synthetic opportunities not available with simple phenacyl bromides.

Recent advances in α-bromoketone synthesis have emphasized the development of more environmentally friendly and operationally simple methodologies that can be applied to benzodioxole-containing substrates. The use of pyridine hydrobromide perbromide as a brominating agent has proven particularly effective for acetophenone derivatives bearing electron-withdrawing substituents, achieving yields exceeding 66% under optimized conditions. These methodological improvements have significant implications for the practical synthesis of compounds like this compound, where traditional bromination approaches may present challenges related to selectivity, safety, or environmental impact.

The role of this compound in synthetic chemistry is further enhanced by its potential applications in accessing complex molecular targets through established α-bromoketone chemistry. The compound can serve as an electrophilic partner in nucleophilic substitution reactions, participate in cyclization processes to form heterocyclic systems, and undergo reduction or oxidation transformations that modify the functional group pattern while preserving the benzodioxole core. These synthetic possibilities position the compound as a valuable intermediate for medicinal chemistry applications, where the combination of the bioactive benzodioxole motif with the synthetic versatility of the α-bromoketone functionality creates opportunities for developing novel therapeutic agents.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXCVQVFPVXAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288051 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40288-65-1 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40288-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 53941 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040288651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40288-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-dioxaindan-5-yl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Typical Procedure:

- Dissolve the 1,3-benzodioxole-substituted ketone in acetic acid.

- Add bromine solution dropwise at room temperature or slightly elevated temperature.

- Stir the reaction mixture for 1-3 hours to ensure complete bromination at the alpha-position to the carbonyl.

- Remove acetic acid under reduced pressure.

- Extract the product with an organic solvent such as dichloromethane.

- Wash the organic phase with sodium bicarbonate solution, water, and brine.

- Dry over anhydrous sodium sulfate and concentrate.

- Purify the crude product by column chromatography.

This approach yields the alpha-bromo ketone with high efficiency, often above 80-90% yield, as demonstrated in the synthesis of related compounds like 1-(1,3-benzodioxol-5-yl)-2-bromopentan-1-one.

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| 1 | 1,3-Benzodioxole-substituted ketone in acetic acid | Reaction medium | Solvent and acid catalyst |

| 2 | Bromine (Br2), added dropwise | Bromination at alpha carbon | Controlled addition to avoid over-bromination |

| 3 | Stir at room temperature, 1-3 h | Reaction completion | Reaction time varies with substrate |

| 4 | Extract with dichloromethane | Isolation of product | Organic extraction step |

| 5 | Wash with NaHCO3, water, brine | Removal of acidic impurities | Neutralization and purification |

| 6 | Dry over Na2SO4 and concentrate | Drying and concentration | Preparation for purification |

| 7 | Column chromatography | Purification | Final product isolation |

Alkylation of 1,3-Benzodioxole Ring with Bromoalkyl Compounds

An alternative synthetic strategy involves the alkylation of the 1,3-benzodioxole ring with suitable bromoalkyl reagents to introduce the bromoethanone side chain. This method is useful when starting from the benzodioxole core and building the alpha-bromo ketone functionality.

General Approach:

- React 1,3-benzodioxole or a substituted derivative with a bromoalkyl ketone or haloalkyl precursor.

- Use a base such as sodium hydroxide or triethylamine to facilitate nucleophilic substitution.

- Conduct the reaction in a polar solvent like ethanol or dioxane under reflux or controlled temperature.

- Work up involves acidification, extraction, drying, and chromatographic purification.

This method is exemplified in the synthesis of related derivatives where thioglycolic acid and bromoalkyl benzene derivatives were reacted under basic conditions, followed by further functionalization steps.

Multi-Step Synthetic Routes via Intermediate Formation

More complex synthetic routes involve the preparation of intermediates such as 2-(one-benzylthio) acetic acid derivatives, which are subsequently converted to the target alpha-bromo ketone through chlorination or bromination and amide formation steps.

Example Procedure:

- Synthesize 2-(one-benzylthio) acetic acid by reacting thioglycolic acid with bromo-substituted aromatic compounds under basic conditions.

- Convert the acid to acid chloride using oxalyl chloride at low temperature (0°C).

- React the acid chloride with amines such as benzodioxol-5-amine in the presence of triethylamine.

- Purify the resulting amide by column chromatography.

This approach allows for structural diversification and functional group modifications, which are valuable in drug design and development.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Bromination of ketone | 1,3-Benzodioxole-substituted ethanone | Bromine, acetic acid, room temp, 1-3 h | 80-90% | Direct, high yield, widely used |

| Alkylation of benzodioxole ring | 1,3-Benzodioxole + bromoalkyl compounds | NaOH or triethylamine, ethanol/dioxane, reflux | Moderate | Allows structural variation |

| Multi-step via acid chlorides | 2-(one-benzylthio) acetic acid derivative | Oxalyl chloride, amines, triethylamine, 0°C | 60-70% | Enables amide formation and functionalization |

| Patent halogenation methods | Various benzodioxole derivatives | Halogen sources (Br2, Cl2), alkyl chains | Not specified | Covers broad scope of halogenated benzodioxoles |

Research Findings and Considerations

- Bromination in acetic acid is the most straightforward and effective method for preparing alpha-bromo ketones with the benzodioxole moiety, providing good yields and purity.

- Alkylation strategies offer versatility for synthesizing derivatives but may require more purification steps and careful control of reaction conditions to avoid side reactions.

- Multi-step syntheses involving acid chloride intermediates are useful for incorporating additional functional groups, such as amides, which can enhance biological activity or solubility.

- Patent literature emphasizes the importance of selecting appropriate halogen sources and alkyl chain lengths to optimize reaction outcomes and compound stability.

- Purification typically involves silica gel chromatography using mixtures of ethyl acetate and hexane to isolate the target compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Substituted ethanone derivatives with various functional groups.

Reduction: 1-(1,3-Benzodioxol-5-yl)-2-bromoethanol.

Oxidation: 1-(1,3-Benzodioxol-5-yl)-2-bromoethanoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one has been investigated for its potential as a pharmacophore in drug design. Its structure allows for modifications that can enhance biological activity. Notably, it has been studied in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulators.

Case Study: CFTR Modulators

Research has demonstrated that derivatives of this compound can act as correctors for the F508del-CFTR mutation associated with cystic fibrosis. In a study involving various hybrids, compounds incorporating the benzodioxole moiety exhibited significant efficacy in rescuing defective CFTR function in cellular models . The structure-activity relationship (SAR) studies indicated that modifications to the benzodioxole core could lead to improved pharmacological profiles.

Cell Biology Applications

The compound is utilized in cell biology for its role in cell signaling and gene therapy applications. It has been shown to influence cellular pathways that are crucial for cell proliferation and differentiation.

Applications in Cell Analysis

In laboratory settings, this compound is used in assays to study cellular responses to various stimuli. For example:

- Cell Viability Assays : It is employed to assess the cytotoxic effects of novel compounds on different cell lines.

- Gene Expression Studies : The compound can modulate gene expression profiles, making it useful for investigating gene regulation mechanisms .

Synthetic Organic Chemistry

As a versatile intermediate, this compound serves as a building block for synthesizing more complex organic molecules. Its bromine atom provides a reactive site for nucleophilic substitution reactions, facilitating the synthesis of various derivatives.

Synthesis of Derivatives

The reactivity of this compound allows chemists to create a range of derivatives with potential therapeutic applications. For instance:

- Synthesis of Benzodioxole Derivatives : The compound can be reacted with nucleophiles such as amines or alcohols to generate new derivatives that may possess unique biological activities .

Comparative Data Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | CFTR modulators | Effective in rescuing F508del-CFTR function |

| Cell Biology | Cell viability assays | Influences cellular responses |

| Synthetic Organic Chemistry | Building block for complex organic synthesis | Versatile intermediate for various derivatives |

Mecanismo De Acción

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as proteins or nucleic acids. The benzodioxole ring can enhance binding affinity and specificity, while the bromoethanone moiety can participate in covalent interactions with target molecules.

Comparación Con Compuestos Similares

1-(1,3-Benzodioxol-5-yl)-2-chloroethan-1-one: Similar structure but with a chlorine atom instead of bromine.

1-(1,3-Benzodioxol-5-yl)-2-iodoethan-1-one: Contains an iodine atom, which can affect reactivity and biological activity.

1-(1,3-Benzodioxol-5-yl)-2-fluoroethan-1-one: Features a fluorine atom, often used to enhance metabolic stability and bioavailability.

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Actividad Biológica

1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, also known as 1-(1,3-benzodioxol-5-yl)-2-bromoethanone, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the chemical properties, biological mechanisms, and therapeutic implications of this compound based on recent studies and findings.

The compound has the following chemical identifiers:

| Property | Details |

|---|---|

| CAS Number | 40288-65-1 |

| Molecular Formula | C9H7BrO3 |

| Molecular Weight | 243.056 g/mol |

| InChI Key | QBXCVQVFPVXAGS-UHFFFAOYSA-N |

| PubChem CID | 243777 |

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Psychoactive Effects : Studies have suggested that derivatives of this compound can produce psychoactive effects similar to those of hallucinogens, potentially acting as entactogens. This may involve modulation of neurotransmitter systems, particularly serotonin pathways .

- Cellular Interactions : The compound has been implicated in various cellular processes, including apoptosis regulation and interaction with proteins involved in cancer progression. For instance, it may phosphorylate proteins such as MCL1 and MUC1, influencing cell survival and proliferation in cancer cells .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit cell proliferation in breast cancer models by affecting the phosphorylation state of key regulatory proteins .

Neuropharmacological Effects

The compound's psychoactive properties have led to its exploration in psychopharmacology. Research indicates that it may facilitate therapeutic effects in psychotherapy settings by enhancing emotional connectivity without inducing hallucinations .

Case Studies

A notable study involved the evaluation of the compound's effects in animal models. In a drug discrimination assay with rats trained to recognize LSD, certain enantiomers of related compounds showed stimulus generalization, indicating potential for similar psychoactive profiles .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of breast cancer cell growth | |

| Psychoactive | Induces entactogenic effects | |

| Apoptosis Regulation | Modulates MCL1 and MUC1 phosphorylation |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzodioxole derivatives. Variations in substituents on the benzodioxole ring significantly influence the pharmacological profile. For instance, modifications at specific positions have been linked to enhanced potency against cancer cell lines .

Q & A

Q. Basic

- NMR Spectroscopy : and NMR identify aromatic protons (δ 6.8–7.2 ppm for benzodioxole) and the carbonyl group (δ ~190 ppm).

- IR Spectroscopy : A strong C=O stretch (~1700 cm) and C-Br vibration (~550 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 243 (CHBrO) and fragmentation patterns validate the structure.

Elemental analysis (C, H, Br) should align with theoretical values (e.g., C: 44.30%, H: 2.89%, Br: 32.76%) .

How can single-crystal X-ray diffraction resolve structural ambiguities?

Advanced

Single-crystal X-ray studies (e.g., using SHELXL or ORTEP-3 ) provide precise bond lengths and angles. For example, the C-Br bond length (~1.93 Å) and dihedral angles between the benzodioxole ring and ketone group can confirm steric effects. Refinement parameters (R factor < 0.05) ensure accuracy. Hydrogen-bonding interactions (C–H···O) in the crystal lattice, as seen in related structures , inform packing behavior and stability.

How can researchers address discrepancies between experimental and theoretical spectral data?

Q. Advanced

- Elemental Analysis : Deviations >0.3% require re-evaluation of purity (e.g., via HPLC ).

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian) simulate NMR/IR spectra for comparison.

- Dynamic Effects : Conformational flexibility (e.g., rotational barriers in the benzodioxole ring) may explain shifts in NMR .

What safety protocols are critical when handling this compound?

Q. Basic

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity.

- Waste Disposal : Neutralize with a reducing agent (e.g., NaHSO) before disposal .

What methodological considerations optimize reaction yields in its synthesis?

Q. Advanced

- Catalyst Screening : Lewis acids (e.g., FeCl vs. AlCl) impact regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic acylation.

- Temperature Control : Low temperatures (–10°C) minimize side reactions (e.g., di-bromination) .

What is the compound’s role in synthesizing bioactive chalcone derivatives?

Advanced

As a brominated ketone, it serves as a precursor for chalcones via Claisen-Schmidt condensation. For example, coupling with 4-chlorophenyl aldehydes yields (2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one, which has shown antimicrobial activity in vitro . X-ray crystallography and Hirshfeld surface analysis of such derivatives reveal π-π stacking and halogen-bonding interactions critical for bioactivity .

How can computational modeling predict reactivity in further derivatization?

Q. Advanced

- Frontier Molecular Orbital (FMO) Analysis : Predicts electrophilic/nucleophilic sites (e.g., C=O as an electrophilic center).

- Molecular Dynamics (MD) : Simulates solvation effects on reaction pathways.

- Docking Studies : Models interactions with biological targets (e.g., enzymes in antimicrobial assays) .

What are the challenges in crystallizing this compound, and how are they addressed?

Q. Advanced

- Polymorphism : Slow evaporation from ethanol/acetone mixtures yields stable monoclinic crystals (space group P2/c) .

- Twinned Data : SHELXL’s TWIN command resolves overlapping reflections .

- Thermal Motion : Low-temperature (100 K) data collection reduces atomic displacement errors .

How does the bromine substituent influence electronic properties?

Advanced

The electron-withdrawing Br atom increases the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions. Hammett substituent constants (σ = 0.39) predict activation effects in subsequent reactions. UV-Vis studies show a red shift in λ due to conjugation with the benzodioxole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.